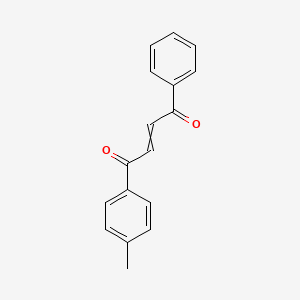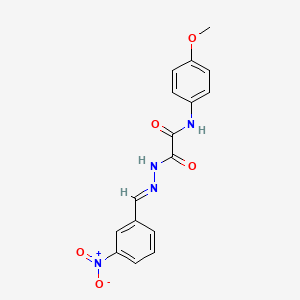
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide: is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxyphenyl group, a nitrobenzylidene moiety, and a hydrazino group attached to an oxoacetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation reaction between 4-methoxyphenylhydrazine and 3-nitrobenzaldehyde, followed by the acylation of the resulting hydrazone with an appropriate acylating agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification techniques: Such as recrystallization or chromatography to isolate the desired product
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Sodium methoxide or other strong nucleophiles
Major Products Formed
Oxidation: Formation of amino derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted aromatic compounds
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzymatic activity
Interacting with cellular receptors: Modulating signal transduction pathways
Inducing oxidative stress: Leading to cell death in certain biological contexts
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxyphenyl)-2-(2-(3-nitrophenyl)hydrazino)-2-oxoacetamide
- N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzyl)hydrazino)-2-oxoacetamide
- N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxopropanamide
Uniqueness
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
50785-65-4 |
|---|---|
Fórmula molecular |
C16H14N4O5 |
Peso molecular |
342.31 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H14N4O5/c1-25-14-7-5-12(6-8-14)18-15(21)16(22)19-17-10-11-3-2-4-13(9-11)20(23)24/h2-10H,1H3,(H,18,21)(H,19,22)/b17-10+ |
Clave InChI |
FOVLRVZHDCGBPX-LICLKQGHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


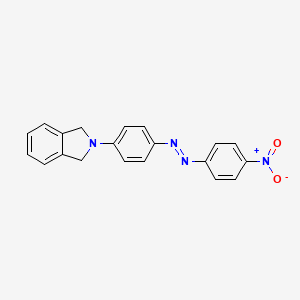
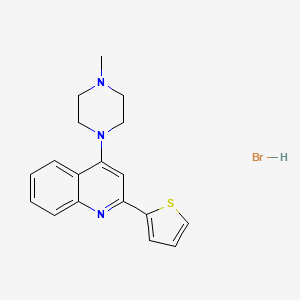
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)
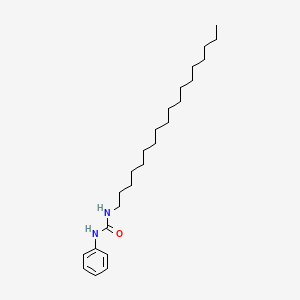
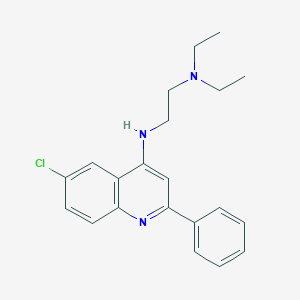
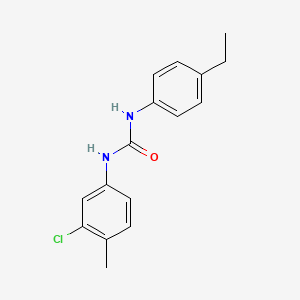

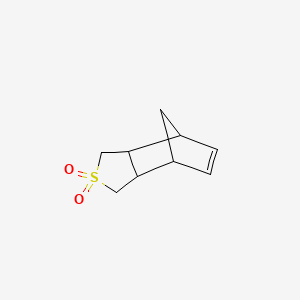
![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)

